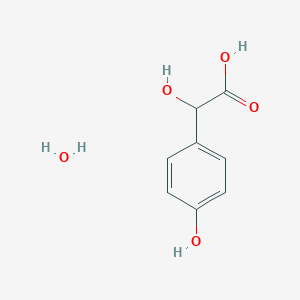

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Übersicht

Beschreibung

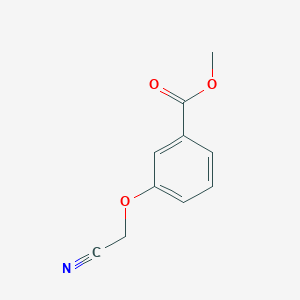

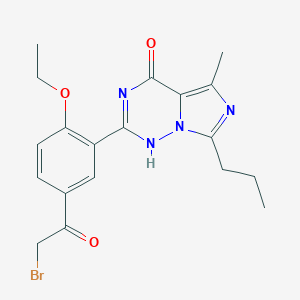

“2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate” is a chemical compound with the molecular formula C8H10O5 . It is also known as hydroxy (4-hydroxyphenyl)acetic acid hydrate . It is often used in research and development .

Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 2,4-di-tert-butylphenol and 4-hydroxymandelic acid monohydrate in acetic acid. The mixture is refluxed under a nitrogen atmosphere for 24 hours. The reaction mixture is then diluted with 50% aqueous acetic acid, cooled, and the precipitate formed is filtered off. The residue is washed with a further 200 ml of 50% aqueous acetic acid and then dried .

Molecular Structure Analysis

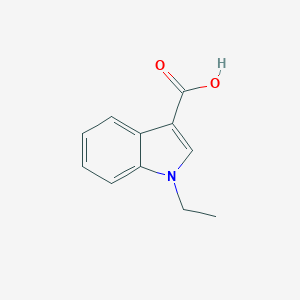

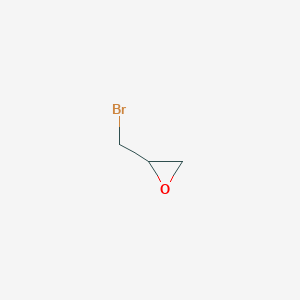

The molecular structure of “2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate” is represented by the InChI code: 1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 . The compound has a molecular weight of 186.16 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.15 . It is very soluble, with a solubility of 14.9 mg/ml or 0.08 mol/l .

Wissenschaftliche Forschungsanwendungen

Biochemistry

In the field of biochemistry, 4-Hydroxymandelic acid monohydrate is used to explore the structure and operation of proteins and other biological molecules . It helps in understanding the complex interactions and functions of these biomolecules.

Pharmacology

In pharmacology, this compound is used to investigate the pharmacokinetic and pharmacodynamic attributes of various substances . It helps in understanding how drugs move within the body and their effects on the physiological system.

Organic Compound Synthesis

4-Hydroxymandelic acid monohydrate finds application in the generation of various organic compounds . It serves as a building block in the synthesis of complex organic molecules.

Antimicrobial Activity

Some compounds derived from 4-Hydroxymandelic acid monohydrate have been found to possess high antimicrobial activity against certain bacteria such as Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Biotechnology

In biotechnology, 4-Hydroxymandelic acid monohydrate has been used in the engineering of Escherichia coli for the production of 4-HMA using glucose–xylose mixture . This provides a promising biomanufacturing route to produce 4-HMA from lignocellulosic biomass.

Fluorometric Determination

4-Hydroxymandelic acid monohydrate is used as a reagent in the fluorometric determination of oxidative enzymes . This helps in the detection and quantification of these enzymes which play crucial roles in various biological processes.

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that similar compounds can have various biological effects. For example, (4-Hydroxyphenoxy)acetic acid mimics synthetic heparin and specifically binds to vascular smooth muscle cells, inhibiting their proliferative growth .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water after contact, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBHLAWGXOMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506557 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184901-84-6, 7198-10-9 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)